1-(4-Chlorophenyl)ethylidene(methoxy)amine
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Overview
Description
1-(4-Chlorophenyl)-N-methoxyethanimine is an organic compound characterized by the presence of a chlorophenyl group attached to an ethanimine moiety with a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)ethylidene(methoxy)amine typically involves the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently isolated and purified.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-N-methoxyethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)ethylidene(methoxy)amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-nitroethene: Shares the chlorophenyl group but differs in the functional group attached to the ethene moiety.
1-(4-Chlorophenyl)-3-aminopropane: Similar structure but with an amine group instead of an imine.
1-(4-Chlorophenyl)-N-methoxypropanimine: Similar structure with a longer carbon chain.
Uniqueness: 1-(4-Chlorophenyl)-N-methoxyethanimine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
Biological Activity
1-(4-Chlorophenyl)ethylidene(methoxy)amine, also known as 1-(4-Chlorophenyl)-N-methoxyethanimine, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Molecular Formula: C10H12ClN1O1
Molecular Weight: 183.63 g/mol
CAS Number: 1219940-12-1
The compound features a chlorophenyl group attached to an ethanimine moiety with a methoxy substituent. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can be leveraged in biological applications.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride under basic conditions. This reaction proceeds through the formation of an imine intermediate, which is subsequently isolated and purified.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.0039 - 0.025 mg/mL |
Bacillus subtilis | 4.69 - 22.9 µM |
These results suggest that the compound may be effective in treating infections caused by these pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines:
Cell Line | IC50 Value (µM) |
---|---|
Human cervix carcinoma (HeLa) | 0.79 - 1.6 |
Murine leukemia (L1210) | Not specified |
Human T-lymphocyte (CEM) | Not specified |
In vitro studies have demonstrated that the compound induces apoptosis in cancer cells, characterized by morphological changes and DNA fragmentation typical of apoptotic cell death . The mechanism appears to involve caspase-3 activation and the release of cytochrome c from mitochondria .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to the observed antimicrobial and anticancer effects.
Case Studies
Several case studies have highlighted the promising biological activities of this compound:
- Study on Antileukemic Activity: A study investigated derivatives similar to this compound for their cytotoxic effects against leukemia cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.24 to 1.72 µM, suggesting potential therapeutic applications in leukemia treatment .
- Antimicrobial Efficacy: Another study evaluated the antimicrobial activity of several synthesized compounds, including derivatives of chlorophenyl amines. The results showed that compounds with similar structures exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-methoxyethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJNNRDIXWZGPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90706488 |
Source
|
Record name | 1-(4-Chlorophenyl)-N-methoxyethan-1-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90706488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219940-12-1 |
Source
|
Record name | 1-(4-Chlorophenyl)-N-methoxyethan-1-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90706488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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